molecular formula C12H12N2 B13670063 2-Benzylpyridin-4-amine

2-Benzylpyridin-4-amine

Cat. No.: B13670063
M. Wt: 184.24 g/mol
InChI Key: HLVLXVTWPVZTJA-UHFFFAOYSA-N
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Description

2-Benzylpyridin-4-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a benzyl group attached to the second position of a pyridine ring, with an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyridin-4-amine typically involves the reaction of 2-bromopyridine with benzylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine reacts with benzylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Benzylpyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Benzylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group at the second position and amine group at the fourth position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-benzylpyridin-4-amine

InChI

InChI=1S/C12H12N2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)

InChI Key

HLVLXVTWPVZTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=C2)N

Origin of Product

United States

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